1-Phenylpyrazolidine-3,5-dione

COX inhibition NSAID research Inflammation

Select 1-Phenylpyrazolidine-3,5-dione (MW 176.17) as a fragment-eligible scaffold for drug discovery. Its unsubstituted 4-position enables systematic SAR via enaminone derivatization, while its demonstrated COX-2 selectivity (COX-2/COX-1 ≈ 23.8-fold in cellular assays) distinguishes it from non-selective phenylbutazone. In MCF-7 studies, it achieves ~50% cell death at 40 μM—statistically equivalent to pyrazolidine-3,5-dione, making cost and synthetic accessibility key procurement drivers. This compound is not functionally interchangeable with phenylbutazone-class NSAIDs; justify selection by experimental objective.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 19933-22-3
Cat. No. B012391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpyrazolidine-3,5-dione
CAS19933-22-3
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C(=O)NN(C1=O)C2=CC=CC=C2
InChIInChI=1S/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)
InChIKeyJHRGJMLMFWJXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpyrazolidine-3,5-dione (CAS: 19933-22-3) – Core Pyrazolidinedione Scaffold for Fragment-Based Drug Discovery and COX Research


1-Phenylpyrazolidine-3,5-dione (CAS 19933-22-3, molecular formula C9H8N2O2, molecular weight 176.17 g/mol) is a pyrazolidine-3,5-dione heterocyclic compound . It is commercially available as a research-grade chemical with typical purity specifications of 95–97% . The compound is recognized as a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification in drug discovery programs . Structurally, it represents the core pharmacophore of phenylbutazone-class nonsteroidal anti-inflammatory drugs (NSAIDs) [1].

Why Generic Substitution of 1-Phenylpyrazolidine-3,5-dione with Other Pyrazolidinediones or NSAIDs Cannot Be Assumed


In the pyrazolidine-3,5-dione class, minor structural variations produce profound differences in pharmacological profiles that invalidate generic substitution assumptions. 1-Phenylpyrazolidine-3,5-dione is structurally distinct from clinically used pyrazolidinedione NSAIDs: it lacks the 4-butyl substituent present in phenylbutazone and mofebutazone, and contains only one phenyl ring versus the two present in phenylbutazone [1]. These structural differences translate into markedly different COX-1/COX-2 inhibitory profiles and biological activities [2]. Furthermore, head-to-head studies have demonstrated that even the presence versus absence of the N1-phenyl group on the pyrazolidinedione scaffold yields no significant difference in anticancer activity against MCF-7 breast cancer cells [3], indicating that structural modifications cannot be presumed to confer enhanced or even altered biological effects without empirical validation. For procurement decisions in research applications, these findings underscore that 1-phenylpyrazolidine-3,5-dione is not functionally interchangeable with either its unsubstituted analog pyrazolidine-3,5-dione or with phenylbutazone-class NSAIDs, and its selection must be justified by the specific experimental or synthetic objective.

Quantitative Differentiation Evidence for 1-Phenylpyrazolidine-3,5-dione: COX-1/COX-2 Selectivity, Anticancer Activity, and Synthetic Utility


COX-1 vs COX-2 Selectivity: 1-Phenylpyrazolidine-3,5-dione Demonstrates >23-Fold COX-2 Selectivity in Human Cellular Assays

1-Phenylpyrazolidine-3,5-dione exhibits markedly different COX-1 versus COX-2 inhibitory potency. In human whole blood assays measuring COX-1-mediated TXB2 production, the compound showed an IC50 of 3,050 nM. In contrast, against COX-2 in IL-1β-induced HUVEC cells measuring 6-keto-PGF1α production, the IC50 was 128 nM [1]. This represents a 23.8-fold selectivity for COX-2 over COX-1 in human cellular systems. Notably, in a separate purified enzyme assay, the compound showed negligible COX-1 inhibition with IC50 >100,000 nM [2].

COX inhibition NSAID research Inflammation Prostaglandin synthesis

Anticancer Activity: 1-Phenylpyrazolidine-3,5-dione Shows Equivalent Potency to Unsubstituted Pyrazolidine-3,5-dione Against MCF-7 Breast Cancer Cells

In a direct comparative study evaluating the anticancer effects of pyrazolidine-3,5-dione and 1-phenylpyrazolidine-3,5-dione on MCF-7 breast cancer cells, both compounds exhibited statistically indistinguishable antiproliferative activity across multiple concentrations [1]. At 20 μM after 24 hours, both compounds significantly reduced cell numbers relative to control, with no significant difference between them. At 40 μM, both compounds caused approximately 50% cell death, reducing cancer cell count by approximately half compared to the control group [2].

Anticancer Breast cancer MCF-7 Cytotoxicity Pyrazolidinedione

Fragment-Based Drug Discovery: 1-Phenylpyrazolidine-3,5-dione as a Validated Fragment Scaffold with Low Molecular Weight

1-Phenylpyrazolidine-3,5-dione (MW = 176.17 g/mol) meets the molecular weight criteria for fragment-based drug discovery (typically MW <300 Da) . It is commercially positioned as a fragment molecule that serves as a scaffold for molecular linking, expansion, and modification in the design and screening of novel drug candidates . The compound's 4-position is synthetically accessible for functionalization, enabling the generation of diverse derivatives [1]. In contrast, phenylbutazone (MW = 308.4 g/mol) and mofebutazone (MW = 260.3 g/mol) exceed typical fragment library molecular weight thresholds [2].

Fragment-based drug discovery FBDD Scaffold Medicinal chemistry Lead optimization

Synthetic Versatility: 1-Phenylpyrazolidine-3,5-dione Enables Diverse 4-Position Derivatization

1-Phenylpyrazolidine-3,5-dione can be converted to (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione (enaminone 1), which serves as a versatile intermediate for nucleophilic substitution reactions [1]. This enaminone reacts with diverse nucleophiles including o-aminophenol, o-aminothiophenol, ethanolamine, cysteamine, piperidine, morpholine, 2-aminopyridine, and glycine to yield novel enaminone derivatives 2–6 and 12–14 in high yields [2]. The unsubstituted pyrazolidine-3,5-dione lacks the N1-phenyl group that provides steric and electronic modulation of reactivity at the 4-position, while phenylbutazone's 4-butyl group blocks this position entirely, preventing analogous derivatization [3].

Synthetic chemistry Derivatization Enaminone Heterocyclic chemistry Scaffold modification

Research and Industrial Application Scenarios for 1-Phenylpyrazolidine-3,5-dione Based on Quantitative Evidence


Fragment-Based Drug Discovery and Scaffold Hopping Programs

Researchers conducting fragment-based screening or scaffold-hopping campaigns can select 1-phenylpyrazolidine-3,5-dione (MW = 176.17 g/mol) as a fragment-eligible pyrazolidinedione core . Its low molecular weight (43% smaller than phenylbutazone) meets fragment library criteria [1], while its unsubstituted 4-position enables systematic exploration of substituent effects through enaminone-mediated derivatization with diverse nucleophiles [2].

COX-2 Selective Inhibitor Research and Mechanistic Studies

For studies investigating COX-2 selective inhibition within the pyrazolidinedione class, 1-phenylpyrazolidine-3,5-dione provides a foundation scaffold with demonstrated COX-2 selectivity (COX-2/COX-1 ratio = 23.8-fold in human cellular assays) . This contrasts with the non-selective profile of phenylbutazone, making the compound suitable for elucidating structural determinants of COX-2 selectivity in this chemical series.

Breast Cancer Cell Line Studies Using Pyrazolidinedione Scaffolds

Investigators studying pyrazolidinedione effects on MCF-7 breast cancer cells can use 1-phenylpyrazolidine-3,5-dione knowing that it produces ~50% cell death at 40 μM after 24 hours . The compound shows statistically equivalent activity to pyrazolidine-3,5-dione [1], so procurement decisions should be guided by synthetic accessibility and cost rather than expected potency differences between these two scaffolds.

Synthetic Methodology Development and Heterocyclic Chemistry

Organic chemists developing new synthetic methodologies for pyrazolidinedione functionalization can employ 1-phenylpyrazolidine-3,5-dione as a model substrate. Its conversion to the 4-enaminone intermediate enables nucleophilic substitution studies with a broad range of nucleophiles , and the compound's structure allows systematic comparison of synthetic yields under various conditions including conventional heating versus ultrasound-assisted synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylpyrazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.